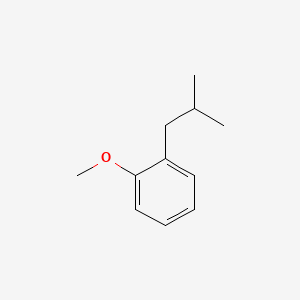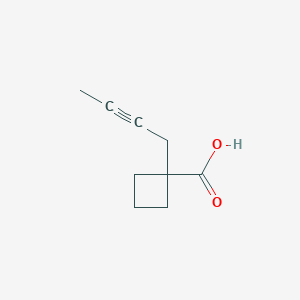
6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid typically involves multiple stepsReaction conditions often include the use of solvents like ethyl acetate and reagents such as potassium permanganate and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as crystallization and filtration, are crucial to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the bromine atom can produce various substituted isochromene derivatives.
Applications De Recherche Scientifique
6-Bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-5-methoxypicolinic acid: Similar in structure but with a pyridine ring instead of an isochromene ring.
Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Contains a pyrazine ring and an ethyl ester group.
Uniqueness
6-Bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid is unique due to its isochromene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H11BrO4 |
|---|---|
Poids moléculaire |
287.11 g/mol |
Nom IUPAC |
6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-7-4-5-16-10(11(13)14)6(7)2-3-8(9)12/h2-3,10H,4-5H2,1H3,(H,13,14) |
Clé InChI |
NDBFNCNXEWRMKM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=C1CCOC2C(=O)O)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol](/img/structure/B8716117.png)



